3-(4-Chloro-3-methyl-phenoxy)-phenylamine
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Overview
Description
3-(4-Chloro-3-methyl-phenoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine typically involves the reaction of 4-chloro-3-methylphenol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-chloro-3-methylphenol is reacted with aniline in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a temperature of around 100-150°C.
Step 3: The product, this compound, is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methyl-phenoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-methyl-phenoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine.
Aniline: Another precursor used in the synthesis.
Phenylamine: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
887580-51-0 |
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Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenoxy)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-12(5-6-13(9)14)16-11-4-2-3-10(15)8-11/h2-8H,15H2,1H3 |
InChI Key |
IBOQURBNMQXFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)Cl |
Origin of Product |
United States |
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